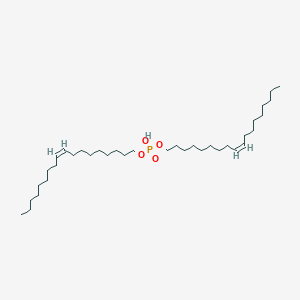

Dioleyl hydrogen phosphate

Description

Properties

CAS No. |

14450-07-8 |

|---|---|

Molecular Formula |

C36H71O4P |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

bis[(Z)-octadec-9-enyl] hydrogen phosphate |

InChI |

InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17-,20-18- |

InChI Key |

WFFZELZOEWLYNK-CLFAGFIQSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |

Other CAS No. |

14450-07-8 |

Synonyms |

dioctadecenyl phosphate dioleoyl phosphate dioleyl phosphate dioleyl phosphoric acid dioleylphosphate |

Origin of Product |

United States |

Foundational & Exploratory

Dioleyl hydrogen phosphate synthesis and purification methods

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of Dioleyl Hydrogen Phosphate (DOHP).

Introduction to this compound (DOHP)

This compound (DOHP), also known as dioleyl phosphate, is a dialkyl phosphate ester featuring two unsaturated oleyl chains attached to a central phosphate group.[1][2] Its chemical structure, with CAS Number 14450-07-8, imparts distinct amphiphilic properties; the long, hydrophobic oleyl chains are contrasted by a hydrophilic phosphate headgroup.[1] This dual nature makes DOHP a valuable surfactant and emulsifier.[1] Structurally related to phospholipids, which are fundamental components of biological membranes, DOHP is instrumental in biochemical research, particularly in studies of lipid bilayers and cellular interactions.[3] Its applications extend to various industries where it is used as a lubricant additive, a component in cosmetics, and a stabilizer in pharmaceutical formulations.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14450-07-8 | [1][2][4][5][6][7] |

| Molecular Formula | C₃₆H₇₁O₄P | [1][2][4][5][6] |

| Molecular Weight | 598.9 g/mol | [1][2][4][7] |

| IUPAC Name | bis[(Z)-octadec-9-enyl] hydrogen phosphate | [2][7] |

| Boiling Point | 651.4°C at 760 mmHg | [4][6][7] |

| Density | 0.929 g/cm³ | [4][6][7][8] |

| Flash Point | 347.7°C | [4][6][7][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 |[8] |

Synthesis of this compound

The synthesis of DOHP primarily involves the phosphorylation of oleyl alcohol. Several methods have been established, with the most common being the reaction with phosphorus oxychloride and direct esterification with phosphoric acid.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

This versatile and widely used method proceeds in a two-step manner, offering controlled synthesis and high purity levels.[1][3] The first step involves the reaction of oleyl alcohol with phosphorus oxychloride, typically in the presence of a base, to form the dioleyl phosphoryl chloride intermediate.[3] The base, such as triethylamine or pyridine, neutralizes the hydrogen chloride (HCl) byproduct.[3] The intermediate is then hydrolyzed in the second step to yield the final DOHP product.[1]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve oleyl alcohol in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.[3][8] Add a base, like pyridine or triethylamine, to the solution.[3][8] A molar ratio of approximately 2:1:1 for oleyl alcohol:POCl₃:base is typically used.

-

Phosphorylation: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel while maintaining the temperature below 10°C.[9]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to form the dioleyl phosphoryl chloride intermediate.[3][9]

-

Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate.[1] Stir vigorously for several hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, deionized water, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DOHP product.[9]

Direct Esterification with Phosphoric Acid

Direct esterification is a straightforward approach that involves the reaction of oleyl alcohol with a phosphorus source, typically orthophosphoric acid (H₃PO₄).[3] This condensation reaction requires elevated temperatures (often above 160°C) to proceed and generates water as a byproduct.[3] To drive the reaction equilibrium towards product formation, the continuous removal of water is crucial, often achieved through azeotropic distillation with a water-entraining agent like toluene or xylene.[3] A key challenge is the potential for dehydration of oleyl alcohol at temperatures exceeding 170°C, which can reduce yield and introduce impurities.[3]

-

Reaction Setup: Charge a flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer with oleyl alcohol, orthophosphoric acid, and a water-entraining solvent like toluene.[3]

-

Reaction: Heat the mixture to reflux (typically >160°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water no longer accumulates.

-

Isolation: After cooling, remove the solvent under reduced pressure. The remaining crude product can then be subjected to purification.

Table 2: Comparison of DOHP Synthesis Methods

| Feature | POCl₃ Method | Direct Esterification |

|---|---|---|

| Primary Reagents | Oleyl alcohol, POCl₃, Base | Oleyl alcohol, H₃PO₄ |

| Reaction Conditions | Low temperature initially, then room temp. | High temperature (>160°C) |

| Byproducts | HCl, neutralized by base | Water, removed by distillation |

| Reported Yield | 75% (for a related multi-step process)[8] | Yield is sensitive to conditions[3] |

| Advantages | Controlled reaction, high purity achievable[1][3] | Simpler, one-pot reaction[3] |

| Disadvantages | Use of hazardous POCl₃, multi-step process | High temperatures can cause side reactions, equilibrium control needed[3] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and side-products. The choice of method depends on the scale of the synthesis and the required purity level.

Common purification techniques for DOHP include column chromatography and High-Performance Liquid Chromatography (HPLC).[3] Other general methods that can be applied are recrystallization (if the product is solid at low temperatures) and vacuum distillation, though the high molecular weight of DOHP may make distillation challenging.[3][10]

Column Chromatography

Column chromatography is a standard technique for purifying organic compounds. For a relatively non-polar molecule like DOHP, normal-phase chromatography using silica gel is effective.

-

Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude DOHP in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates the components based on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure DOHP.[10]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DOHP.[10]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful technique.[3] In RP-HPLC, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.[3]

Table 3: Comparison of DOHP Purification Techniques

| Technique | Principle | Suitability for DOHP | Advantages | Limitations |

|---|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase.[3] | Well-suited for lab-scale purification. | Cost-effective, scalable, good for removing major impurities.[10] | Can be time-consuming, uses large solvent volumes. |

| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure.[3] | Excellent for achieving high purity (>99%) and for analytical assessment.[3][11] | High resolution, automated, fast for analytical scale.[11] | Expensive, limited sample capacity for preparative scale. |

| Recrystallization | Separation of a crystalline solid from soluble impurities by dissolving in a hot solvent and cooling to precipitate the pure product.[12] | Potentially suitable if DOHP can be solidified. | Can yield very pure product, cost-effective for large scales.[12] | Product must be a solid, requires finding a suitable solvent system. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[10] | Less suitable due to DOHP's high molecular weight and boiling point.[10] | Effective for volatile impurities. | High temperatures may cause decomposition, not suitable for non-volatile compounds.[3] |

Analytical Characterization and Purity Assessment

Confirming the identity and purity of the synthesized DOHP is essential. Spectroscopic and chromatographic methods are the cornerstones of this analysis.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[3]

-

³¹P NMR: Provides direct information about the phosphorus center. For DOHP, a single, sharp resonance is expected in the organophosphate ester region.[3]

-

¹H NMR: Shows characteristic signals for protons in the oleyl chains, such as the olefinic protons (-CH=CH-) around 5.3 ppm and allylic protons around 2.0 ppm.[3]

-

¹³C NMR: Displays signals for the various carbons in the oleyl chains, including the double bond carbons around 130 ppm and the terminal methyl carbon around 14 ppm.[3]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of DOHP (598.9 g/mol ) and to identify impurities.[2][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also to determine the purity of the final product by quantifying the area of the product peak relative to impurity peaks.[3]

Table 4: Key NMR Spectroscopic Data for DOHP Characterization

| Technique | Signal | Typical Chemical Shift (δ) | Source |

|---|---|---|---|

| ³¹P NMR | Phosphate (O=P(OR)₂) | Specific organophosphate region (relative to 85% H₃PO₄ at 0.0 ppm) | [3] |

| ¹H NMR | Olefinic Protons (-CH=CH-) | ~ 5.3 ppm (multiplet) | [3] |

| Allylic Protons (=CH-CH₂-) | ~ 2.0 ppm | [3] | |

| ¹³C NMR | Olefinic Carbons (-C=C-) | ~ 130 ppm | [3] |

| | Terminal Methyl Carbon (-CH₃) | ~ 14 ppm |[3] |

References

- 1. Buy this compound | 14450-07-8 [smolecule.com]

- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CD Formulation [formulationbio.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Cas 14450-07-8,this compound | lookchem [lookchem.com]

- 7. pinpools.com [pinpools.com]

- 8. lookchem.com [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. How To Run A Reaction [chem.rochester.edu]

- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

The Role of Dioleyl Hydrogen Phosphate in Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyl hydrogen phosphate (DOHP) is a synthetic, negatively charged, double-chain amphiphile that plays a significant role in the formulation of lipid-based drug delivery systems, particularly liposomes. Its unique molecular structure, featuring two unsaturated oleyl chains and a phosphomonoester headgroup, imparts fusogenic properties that are crucial for the efficient release of encapsulated therapeutic agents into target cells. This technical guide provides an in-depth exploration of the mechanism of action of DOHP within lipid bilayers, summarizing key biophysical effects, experimental methodologies for their characterization, and the underlying molecular interactions.

Core Mechanism of Action: Induction of Non-Bilayer Structures and Membrane Fusion

The primary mechanism by which DOHP influences lipid bilayers is through the induction of non-bilayer lipid phases, which are critical intermediates in the process of membrane fusion. The conical molecular shape of DOHP, with a small headgroup area relative to the volume occupied by its two bulky, unsaturated oleyl chains, predisposes lipid assemblies to form structures with negative curvature, such as the inverted hexagonal (HII) phase.

When incorporated into a lamellar lipid bilayer composed of cylindrical phospholipids like dioleoylphosphatidylcholine (DOPC), DOHP introduces packing defects and increases the lateral pressure in the hydrocarbon core. This destabilizes the bilayer structure and lowers the energy barrier for the formation of fusion intermediates, such as stalks and hemifusion diaphragms. The presence of the negatively charged phosphate headgroup also contributes to inter-membrane interactions, particularly in the presence of divalent cations like Ca2+, which can bridge opposing bilayers and facilitate close apposition, a prerequisite for fusion.

Biophysical Effects of DOHP on Lipid Bilayers

The incorporation of DOHP into lipid bilayers elicits a range of measurable biophysical changes. While specific quantitative data for DOHP is limited in publicly available literature, the expected effects based on its structure and the behavior of similar fusogenic lipids are summarized below. These values should be considered illustrative and would need to be experimentally determined for specific lipid compositions and conditions.

Data Presentation: Quantitative Effects of DOHP

| Membrane Property | Expected Effect of DOHP Incorporation | Illustrative Quantitative Change | Experimental Technique |

| Phase Transition Temperature (Tm) | Broadening and potential decrease of the main phase transition. | ΔTm: -2 to -5 °C; Broadening of the transition peak by 1.5 to 2-fold. | Differential Scanning Calorimetry (DSC) |

| Membrane Fluidity / Order | Increase in fluidity (decrease in order) in the gel phase; minor effect in the liquid crystalline phase. | Decrease in fluorescence anisotropy (r) of DPH from ~0.35 to ~0.25 in the gel phase. | Fluorescence Anisotropy using DPH probe |

| 31P NMR Chemical Shift Anisotropy (CSA) | Decrease in CSA, indicative of increased headgroup mobility and/or transition towards non-lamellar phases. | Reduction of CSA from ~45 ppm to ~30 ppm. | Solid-State 31P Nuclear Magnetic Resonance (NMR) |

| Vesicle Fusion Rate | Significant increase in the rate and extent of vesicle fusion, particularly in the presence of Ca2+. | Increase in FRET efficiency from 10% to >80% within minutes. | Fluorescence Resonance Energy Transfer (FRET) Fusion Assay |

| Bilayer Thickness | Potential decrease in bilayer thickness due to increased disorder in the acyl chains. | Decrease of 0.2 - 0.5 nm. | X-ray Diffraction, Atomic Force Microscopy (AFM) |

Mandatory Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of DOHP-induced membrane fusion.

Experimental Workflows

Caption: Experimental workflow for studying DOHP in lipid vesicles.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of DOHP are outlined below. These protocols are based on standard techniques used for lipid biophysics and would need optimization for specific experimental setups.

Preparation of DOHP-Containing Large Unilamellar Vesicles (LUVs)

Objective: To prepare unilamellar vesicles of a defined size containing DOHP for biophysical characterization.

Materials:

-

Dioleoylphosphatidylcholine (DOPC)

-

This compound (DOHP)

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Protocol:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of DOPC and DOHP in chloroform to achieve the target molar ratio (e.g., 90:10 DOPC:DOHP).

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).

-

Hydrate the lipid film by vortexing the flask for 30 minutes at a temperature above the phase transition temperature of the lipid mixture. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Transfer the MLV suspension to one of the gas-tight syringes of the extruder.

-

Pass the lipid suspension through the membranes by alternating extrusion between the two syringes for an odd number of passes (e.g., 21 times). This process disrupts the MLVs and forces the formation of LUVs with a diameter close to the pore size of the membrane.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared LUVs should be characterized by Dynamic Light Scattering (DLS).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DOHP on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.

Materials:

-

DOHP-containing LUVs (prepared as described above)

-

Control LUVs (e.g., 100% DOPC)

-

DSC instrument

-

DSC sample and reference pans

Protocol:

-

Sample Preparation:

-

Carefully load a precise volume (e.g., 10-20 µL) of the LUV suspension into a DSC sample pan.

-

Load an identical volume of the hydration buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses the phase transition.

-

Perform multiple heating and cooling scans to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset, peak (Tm), and completion temperatures of the phase transition.

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

Compare the thermograms of DOHP-containing vesicles with those of control vesicles to quantify the effect of DOHP.

-

Fluorescence Resonance Energy Transfer (FRET) Fusion Assay

Objective: To quantify the kinetics and extent of DOHP-induced membrane fusion.

Materials:

-

Labeled Vesicles: LUVs containing DOHP and a FRET pair of fluorescently labeled lipids (e.g., 1 mol% NBD-PE as the donor and 1 mol% Rhodamine-PE as the acceptor).

-

Unlabeled Vesicles: LUVs of the same lipid composition but without the fluorescent labels.

-

Fusion-inducing agent (e.g., CaCl2 solution)

-

Fluorometer with temperature control and stirring capabilities.

Protocol:

-

Vesicle Preparation:

-

Prepare labeled and unlabeled LUVs using the extrusion method described above. The lipid composition should include DOHP at the desired concentration.

-

-

Fusion Assay:

-

In a quartz cuvette, mix the labeled and unlabeled vesicles at a specific molar ratio (e.g., 1:9).

-

Equilibrate the mixture at the desired temperature.

-

Monitor the baseline fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm) and the Rhodamine acceptor (emission ~590 nm).

-

Initiate fusion by adding the fusion-inducing agent (e.g., CaCl2 to a final concentration of 5 mM).

-

Record the change in fluorescence intensity over time. Fusion results in the dilution of the fluorescent probes in the membrane, leading to a decrease in FRET efficiency, which is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

-

-

Data Analysis:

-

The extent of fusion can be calculated as the percentage change in FRET efficiency relative to a control where the lipids are completely mixed (e.g., by adding a detergent like Triton X-100).

-

The initial rate of fusion can be determined from the initial slope of the fluorescence change versus time.

-

Conclusion

This compound is a potent fusogenic lipid that significantly influences the structure and dynamics of lipid bilayers. Its ability to induce non-bilayer structures is central to its mechanism of action in promoting membrane fusion. The experimental techniques and protocols outlined in this guide provide a framework for the detailed characterization of DOHP's effects on model membranes. Such studies are essential for the rational design and optimization of lipid-based nanoparticles for effective drug delivery applications. Further research focusing on obtaining specific quantitative data for DOHP's biophysical effects will undoubtedly enhance our understanding and utilization of this important molecule in pharmaceutical sciences.

An In-depth Technical Guide to the Physicochemical Properties of Dioleyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyl hydrogen phosphate (DOHP) is a synthetic dialkyl phosphate that has garnered significant interest in various scientific and industrial fields, particularly in the formulation of drug delivery systems.[1] Its amphiphilic nature, arising from a polar phosphate head group and two long, unsaturated oleyl chains, allows it to self-assemble into higher-order structures such as liposomes and vesicles. This property makes it an invaluable component in the encapsulation and delivery of both hydrophilic and hydrophobic therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in biological contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are fundamental to understanding its behavior in various formulations and biological environments.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | bis[(Z)-octadec-9-enyl] hydrogen phosphate | [2] |

| Synonyms | Dioleyl phosphate, Dioleoyl phosphate, Dioleyl phosphoric acid | [2][3] |

| CAS Number | 14450-07-8 | [1][3] |

| Molecular Formula | C36H71O4P | [3] |

| Molecular Weight | 598.9 g/mol | [1][2] |

| Appearance | Clear to light-yellow transparent liquid | [1] |

| Density | 0.929 g/cm³ | [3] |

| Boiling Point | 651.4 °C at 760 mmHg | [3] |

| Flash Point | 347.7 °C | [3] |

Acidity and Solubility Properties

| Property | Value/Information | Reference(s) |

| pKa (Predicted) | 1.49 ± 0.50 | [3] |

| Water Solubility | 5.8 x 10⁻⁷ mg/L at 25 °C (estimated) | [1] |

| Organic Solvent Solubility | Soluble in ethanol and chloroform.[4][5] The long, unsaturated oleyl chains contribute to good oil solubility.[1] | |

| Critical Micelle Concentration (CMC) | Not experimentally reported in the literature. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the reaction of oleyl alcohol with phosphorus oxychloride.[6][7][8]

Materials:

-

Oleyl alcohol

-

Phosphorus oxychloride (POCl3)

-

Triethylamine (or pyridine)

-

Toluene (anhydrous)

-

Steam or deionized water

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleyl alcohol and triethylamine in anhydrous toluene. The triethylamine acts as a base to neutralize the HCl byproduct.

-

Cool the reaction mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate out of the solution.

-

Filter the mixture to remove the precipitated salt.

-

The resulting intermediate, dioleyl phosphoryl chloride, is then hydrolyzed. This can be achieved by carefully treating the filtrate with steam or by adding deionized water and stirring vigorously.

-

The organic layer, containing the this compound, is separated using a separatory funnel.

-

The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Purification by Column Chromatography

Purification of the crude this compound can be achieved using silica gel column chromatography.[9][10]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Chromatography column

-

Eluent collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp or appropriate staining solution for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions onto TLC plates, developing the plates in an appropriate solvent system, and visualizing the spots.

-

Combine the fractions containing the pure this compound, as determined by TLC analysis.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

The following DOT script generates a diagram of the purification workflow.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of this compound at different pH values. Due to its low water solubility, direct potentiometric titration in aqueous solution is challenging. Methods adapted for insoluble compounds are therefore required.

Potentiometric Titration in a Co-solvent System:

-

Dissolve a known concentration of this compound in a mixture of an organic solvent (e.g., methanol or ethanol) and water.

-

Calibrate a pH meter using standard buffers prepared in the same co-solvent mixture.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in the co-solvent mixture.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

To obtain the aqueous pKa, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% organic solvent using methods such as the Yasuda-Shedlovsky plot.

Spectrophotometric Method: This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a constant, small amount of a stock solution of this compound (dissolved in a suitable organic solvent) to each buffer solution.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. For this compound, which has very low water solubility, determining the CMC requires sensitive techniques.

Surface Tension Method:

-

Prepare a series of aqueous dispersions of this compound at various concentrations.

-

Measure the surface tension of each dispersion using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Fluorescence Spectroscopy Method: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments.

-

Prepare a series of this compound dispersions in water, each containing a small, constant amount of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each sample.

-

For a probe like pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

A significant change in the I1/I3 ratio will be observed as the probe partitions into the hydrophobic core of the micelles. The concentration at the midpoint of this transition is the CMC.

Role in Signaling

While this compound itself is not recognized as a specific signaling molecule, the phosphate group is a cornerstone of cellular signaling. Phosphate is integral to energy transfer (ATP), the structure of nucleic acids, and the regulation of protein function through phosphorylation and dephosphorylation. Extracellular phosphate can also act as a signaling molecule, influencing various cellular processes.[11]

The diagram below, generated using the DOT language, illustrates the central role of phosphate in cellular signaling pathways.

Conclusion

References

- 1. This compound | 14450-07-8 | Benchchem [benchchem.com]

- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 7. Buy this compound | 14450-07-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dioleyl Hydrogen Phosphate (CAS 14450-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl hydrogen phosphate (CAS 14450-07-8) is a synthetic dialkyl phosphate that has garnered significant attention in pharmaceutical and biotechnological research. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid chains, makes it a versatile component in various formulations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies pertaining to this compound. A significant focus is placed on its critical role in drug delivery systems, particularly in the formation and function of liposomes. This document adheres to stringent data presentation and visualization requirements to serve as a practical resource for professionals in the field.

Chemical and Physical Properties

This compound is a well-defined chemical entity with properties that are crucial for its application in drug delivery and other areas. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14450-07-8 | |

| Molecular Formula | C₃₆H₇₁O₄P | |

| Molecular Weight | 598.92 g/mol | |

| Appearance | Liquid | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol. | [1] |

| Density | 0.929 g/cm³ | |

| Boiling Point | 651.4 °C at 760 mmHg | |

| Flash Point | 347.7 °C | |

| pKa | 1.49 ± 0.50 (Predicted) | |

| LogP | 13.19 (Predicted) | |

| Stability | Stable under normal conditions. Can be hydrolyzed under strong acidic conditions and is easily oxidized. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and versatile approach involves the reaction of oleyl alcohol with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis.[2]

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol describes a general, two-step process for the synthesis of dialkyl phosphates, which can be adapted for this compound.[2]

Materials:

-

Oleyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene (anhydrous)

-

Steam (or deionized water)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oleyl alcohol (2 equivalents) and triethylamine (1 equivalent) in anhydrous toluene.

-

Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P-NMR is recommended). A precipitate of triethylamine hydrochloride will form.

-

Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Hydrolysis: Treat the filtrate with steam passed through the solution or by carefully adding deionized water. This step hydrolyzes the intermediate phosphoryl chloride to the desired this compound.

-

Work-up and Purification: After hydrolysis, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

DOT Diagram: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and quality control of this compound are crucial for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two primary analytical techniques employed.

³¹P-NMR Spectroscopy

³¹P-NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds like this compound. It provides specific information about the chemical environment of the phosphorus atom.

Experimental Protocol: ³¹P-NMR Analysis

The following is a general protocol for the ³¹P-NMR analysis of phospholipids, which can be applied to this compound.[1][3]

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 161.9 MHz for ³¹P

-

Pulse Angle: 45-60°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, depending on the sample concentration

-

Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.

-

Reference: 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

Expected Results:

The ³¹P-NMR spectrum of pure this compound is expected to show a single sharp peak in the characteristic chemical shift region for dialkyl phosphates. The presence of other peaks may indicate impurities such as monooleyl hydrogen phosphate or trioleyl phosphate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis and purification of this compound, leveraging its hydrophobic nature.

Experimental Protocol: RP-HPLC Analysis

A general RP-HPLC method for the analysis of dialkyl phosphates is described below. Method optimization will be required for specific applications.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid or another suitable modifier. A typical gradient might start at 80% ACN and increase to 100% ACN over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the molecule has some UV absorbance. Mass spectrometry (MS) can also be coupled for identification.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase composition or isopropanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Role in Drug Delivery: Liposomes

This compound is a key excipient in the formulation of liposomes, which are vesicular drug delivery systems composed of a lipid bilayer.[4] Its amphiphilic structure allows it to integrate into the liposomal membrane, influencing its properties and performance.

Mechanism of Action in Liposomes

The inclusion of this compound in liposomal formulations contributes to several key characteristics:

-

Membrane Fluidity and Stability: The two unsaturated oleyl chains of this compound introduce "kinks" in the lipid packing, which increases the fluidity of the liposomal membrane.[4] This can be advantageous for the fusion of the liposome with the cell membrane, facilitating the release of the encapsulated drug into the target cell.

-

Surface Charge: The phosphate head group imparts a negative charge to the surface of the liposome at physiological pH. This can prevent aggregation of liposomes through electrostatic repulsion and can also influence their interaction with biological membranes and proteins.

-

Enhanced Drug Encapsulation: Its amphiphilic nature can aid in the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).

Experimental Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes.

Materials:

-

Primary lipid (e.g., phosphatidylcholine)

-

This compound

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Drug to be encapsulated

Procedure:

-

Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine, this compound, and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

-

Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

DOT Diagram: Liposome-Mediated Drug Delivery

Caption: The process of a liposome fusing with a cell to deliver its drug cargo.

Toxicology and Safety

Role in Cellular Signaling: A Hypothetical Perspective

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself acts as a signaling molecule or directly participates in specific cellular signaling pathways. Its primary role is as a structural component of lipid-based formulations.

However, by facilitating the delivery of active pharmaceutical ingredients into cells, this compound can be indirectly involved in modulating cellular signaling. For instance, if a liposome containing a kinase inhibitor is delivered into a cancer cell, the inhibitor can then interfere with a specific signaling pathway (e.g., the PI3K/Akt/mTOR pathway).

DOT Diagram: Hypothetical Indirect Involvement in Cell Signaling

Caption: A hypothetical diagram illustrating the indirect influence of a drug-carrying liposome on a cellular signaling pathway.

Conclusion

This compound is a valuable and versatile excipient for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with its ability to enhance the performance of liposomal drug delivery systems, make it an important tool in the development of novel therapeutics. While further research is needed to fully elucidate its toxicological profile and potential interactions with biological systems, the existing data supports its continued use in a wide range of applications. This technical guide provides a solid foundation of information and practical protocols to aid in the effective utilization of this compound in a research and development setting.

References

- 1. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 3. Measurement of phospholipid composition using 31P-NMR [bio-protocol.org]

- 4. This compound | 14450-07-8 | Benchchem [benchchem.com]

- 5. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Amphiphilic Nature and Self-Assembly of Dioleyl Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyl hydrogen phosphate (DOHP) is a synthetic, amphiphilic molecule of significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its structure, comprising a hydrophilic phosphate head group and two long, unsaturated oleyl chains, imparts a unique set of physicochemical properties that enable it to self-assemble into various supramolecular structures, most notably liposomes and vesicles, in aqueous environments. The presence of the cis-double bonds in the oleyl chains introduces kinks, which increases the fluidity of the resulting membranes compared to their saturated counterparts, a crucial factor in their biological interactions.

This technical guide provides a comprehensive overview of the amphiphilic nature of DOHP, its self-assembly characteristics, and its applications, with a particular focus on its role in the development of advanced drug delivery systems. Detailed experimental protocols for the preparation and characterization of DOHP-based vesicles are provided, along with visualizations of key biological pathways and experimental workflows.

Physicochemical Properties of this compound

The utility of DOHP in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented in Table 1.

| Property | Value/Description | Reference |

| Molecular Formula | C₃₆H₇₁O₄P | [1] |

| Molecular Weight | 598.92 g/mol | [1] |

| Appearance | Not explicitly stated, but its precursor, dioleyl hydrogen phosphite, is a colorless liquid. | [2] |

| pKa | ~1.49 - 2.1 | [3][4] |

| Solubility | Soluble in organic solvents like chloroform and methanol. | [5] |

| Critical Micelle Concentration (CMC) | Not extensively reported in publicly accessible literature. For similar phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), the CMC is in the micromolar range. Common methods for CMC determination include fluorescence spectroscopy (e.g., using pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH) as a probe), surface tension measurements, and conductivity measurements.[6][7][8] |

Table 1: Physicochemical Properties of this compound (DOHP)

Self-Assembly and Vesicle Formation

The amphiphilic nature of DOHP is the primary driver of its self-assembly in aqueous solutions. The hydrophobic oleyl tails seek to minimize their contact with water, while the hydrophilic phosphate head groups readily interact with it. This leads to the spontaneous formation of organized structures, such as micelles and bilayer vesicles (liposomes).

The formation of these structures is a thermodynamically driven process, governed by hydrophobic interactions and hydrogen bonding. The specific morphology of the self-assembled structure (e.g., spherical micelles, lamellar bilayers) is influenced by factors such as the concentration of DOHP, temperature, pH, and the presence of other molecules.

Experimental Protocols

Preparation of DOHP Vesicles by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and vesicles.[2][5]

Materials:

-

This compound (DOHP)

-

Chloroform or a chloroform-methanol mixture (e.g., 2:1 v/v)[6]

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vortex mixer

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of DOHP in chloroform or a chloroform-methanol mixture in a round-bottom flask. The concentration will depend on the desired final vesicle concentration.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (if known, otherwise room temperature is often sufficient for unsaturated lipids).

-

Rotate the flask under reduced pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, the flask can be placed under high vacuum for at least 1-2 hours.[9]

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The buffer should contain the substance to be encapsulated, if any.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film in the buffer. This process leads to the formation of multilamellar vesicles (MLVs).

-

To facilitate hydration, the mixture can be incubated at a temperature above the lipid's phase transition temperature for a period of time (e.g., 1 hour) with intermittent vortexing.[9]

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to extrusion.

-

Load the MLV suspension into a gas-tight syringe and assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Force the suspension through the membrane multiple times (e.g., 11-21 passes).[9] This process reduces the lamellarity and size of the vesicles, resulting in a more homogeneous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.

-

Characterization of DOHP Vesicles

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[10]

Instrumentation:

-

A dynamic light scattering instrument equipped with a laser, a temperature-controlled sample holder, and a detector.

Procedure:

-

Sample Preparation:

-

Dilute the DOHP vesicle suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.

-

-

Instrument Setup:

-

Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature (e.g., 25°C).

-

Input the viscosity and refractive index of the dispersant (hydration buffer) at the measurement temperature.

-

-

Measurement:

-

Equilibrate the sample at the set temperature for a few minutes.

-

Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will calculate the intensity-weighted, volume-weighted, and number-weighted size distributions.

-

The Z-average diameter provides an intensity-weighted average size, while the Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.

-

TEM provides direct visualization of the morphology and size of the vesicles.[11]

Instrumentation:

-

Transmission Electron Microscope

-

Copper grids coated with a support film (e.g., carbon or Formvar)

-

Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

Procedure:

-

Sample Preparation (Negative Staining):

-

Place a drop of the DOHP vesicle suspension onto a TEM grid.

-

Allow the vesicles to adsorb to the support film for a few minutes.

-

Wick away the excess liquid with filter paper.

-

Apply a drop of the negative staining solution to the grid for a short period (e.g., 30-60 seconds).

-

Remove the excess stain with filter paper.

-

Allow the grid to air-dry completely before imaging.

-

-

Imaging:

-

Insert the prepared grid into the TEM.

-

Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

-

Acquire images at different magnifications to observe the overall morphology and individual vesicle details.

-

The vesicles will appear as bright, spherical structures against a dark background of the heavy metal stain.

-

Applications in Drug Delivery

The unique properties of DOHP make it an excellent candidate for various drug delivery applications. Its ability to form stable vesicles allows for the encapsulation of both hydrophilic drugs in the aqueous core and hydrophobic drugs within the lipid bilayer.

pH-Responsive Drug Delivery

A key application of DOHP is in the formulation of pH-sensitive liposomes. The phosphate head group of DOHP has a pKa in the acidic range.[3][4] At physiological pH (~7.4), the phosphate group is deprotonated and negatively charged, leading to electrostatic repulsion between the head groups and the formation of a stable bilayer structure.

However, in the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.0-6.0), the phosphate group becomes protonated.[10] This protonation neutralizes the negative charge, reducing the electrostatic repulsion and altering the packing of the lipid molecules. This can lead to a phase transition from a lamellar (bilayer) to a non-lamellar (e.g., inverted hexagonal) phase, destabilizing the liposome and triggering the release of the encapsulated drug at the target site.[12]

Conclusion

This compound is a versatile amphiphilic molecule with significant potential in the field of drug delivery. Its ability to self-assemble into stable, fluid, and pH-responsive vesicles makes it an attractive component for the development of targeted and controlled-release drug formulations. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and harness the unique properties of DOHP in their work. Further research into the precise physicochemical properties, such as the critical micelle concentration, and a deeper understanding of its interactions with biological systems will undoubtedly unlock even more advanced applications for this promising biomaterial.

References

- 1. Endocytosis in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocytosis and Organelle Targeting of Nanomedicines in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal Treatment of Cancer Cells Modulates Uptake Pathway of Polymeric Nanoparticles by Altering Membrane Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. justagriculture.in [justagriculture.in]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. news-medical.net [news-medical.net]

- 11. pH controlled release of extracellular vesicles from a hydrogel scaffold for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

Role of Dioleyl hydrogen phosphate in supramolecular chemistry

An In-depth Technical Guide on the Role of Dioleyl Hydrogen Phosphate in Supramolecular Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DOHP) is an amphiphilic molecule of significant interest in supramolecular chemistry, a field focused on chemical systems composed of discrete molecular subunits held together by non-covalent forces.[1][2] Its unique structural features—a hydrophilic phosphate head group and two long, unsaturated oleyl chains—enable its self-assembly into highly organized structures like vesicles and liposomes in aqueous solutions.[3][4] These supramolecular assemblies are pivotal in advanced drug and gene delivery systems, leveraging DOHP's capacity to encapsulate both hydrophilic and hydrophobic agents and to enhance the fusion of carriers with cell membranes.[3][5] Furthermore, the phosphate moiety imparts a pH-sensitive character, allowing for the design of "smart" delivery vehicles that release their payload in response to specific environmental triggers, such as the acidic microenvironment of tumors.[6][7] This guide provides a comprehensive overview of DOHP's physicochemical properties, its role in self-assembly, its applications, and the experimental protocols used to harness its potential.

Physicochemical Properties of this compound

DOHP's function in supramolecular chemistry is a direct consequence of its molecular structure and resulting physical properties. The presence of double bonds in the oleyl chains introduces "kinks," which disrupt tight packing and increase the fluidity of the resulting membranes compared to saturated analogues.[3] This fluidity is crucial for facilitating membrane fusion and drug release.[3][5]

| Property | Value | Reference(s) |

| CAS Number | 14450-07-8 | [8][9] |

| Molecular Formula | C₃₆H₇₁O₄P | [8][9] |

| Molecular Weight | 598.92 g/mol | [8][9] |

| Appearance | Varies; specified by supplier | [10] |

| Density | 0.929 g/cm³ | [8][11] |

| Boiling Point | 651.4°C at 760 mmHg | [8][11] |

| Flash Point | 347.7°C | [8][11] |

| Refractive Index | 1.473 | [8][11] |

| Purity | Typically available in 90% and 98% grades | [10] |

The Core of Supramolecular Assembly: DOHP Vesicles and Liposomes

Supramolecular chemistry investigates the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions.[12][13] DOHP is an exemplary building block in this context. Its amphiphilic nature drives its self-assembly in aqueous media, where the hydrophobic oleyl tails minimize contact with water by forming a lipid bilayer, while the hydrophilic phosphate heads face the aqueous environment. This process results in the formation of spherical vesicles or liposomes.[4][14]

These structures can encapsulate different types of molecules:

-

Hydrophilic drugs can be contained within the aqueous core.[3]

-

Hydrophobic drugs can be embedded within the lipid bilayer itself.[3]

The final characteristics of these liposomes—such as size, charge, and fluidity—are influenced by the lipid composition and preparation method.[4][14]

References

- 1. ijsr.net [ijsr.net]

- 2. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 14450-07-8 | Benchchem [benchchem.com]

- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pH-responsive complex based on supramolecular organic framework for drug-resistant breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, CasNo.14450-07-8 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 11. Cas 14450-07-8,this compound | lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Dioleyl Hydrogen Phosphate: A Synthetic Phospholipid Analog for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl hydrogen phosphate (DOHP) is a synthetic, di-esterified phosphate molecule that serves as a valuable analog to natural phospholipids in the development of advanced drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid tails, allows for its incorporation into lipid bilayers, forming structures such as liposomes. The presence of the double bond in the oleyl chains imparts fluidity to the membrane and is believed to contribute to the fusogenic properties of DOHP-containing nanoparticles, facilitating the release of therapeutic cargo into the cytoplasm of target cells. This technical guide provides a comprehensive overview of DOHP, including its physicochemical properties, synthesis, and its application in formulating drug delivery vehicles, with a focus on liposomes. Detailed experimental protocols for liposome preparation and characterization, as well as a discussion of its proposed mechanism of action in mediating endosomal escape, are presented.

Introduction

The field of drug delivery is continually seeking innovative materials to enhance the therapeutic efficacy and safety of pharmaceutical agents. Synthetic phospholipid analogs, such as this compound (DOHP), have emerged as critical components in the design of sophisticated nanocarriers. Structurally similar to naturally occurring phospholipids, DOHP possesses an amphiphilic character that enables its self-assembly into vesicular structures like liposomes.[1]

The key features of DOHP include its two unsaturated oleyl chains, which introduce "kinks" that increase the fluidity of lipid membranes.[1] This property is crucial for the function of DOHP as a fusogenic lipid, which is thought to promote the fusion of the carrier vesicle with endosomal membranes, a critical step for the cytoplasmic delivery of therapeutic payloads.[2][3] This guide will delve into the technical aspects of DOHP, providing researchers and drug development professionals with the necessary information to harness its potential in their work.

Physicochemical Properties of this compound

DOHP is characterized by its distinct chemical and physical properties that make it suitable for various applications in drug delivery and biomembrane research. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | Dioleyl phosphate, Dioleoyl phosphate, Dioleyl phosphoric acid | [4][5] |

| CAS Number | 14450-07-8 | [4][6] |

| Molecular Formula | C36H71O4P | [4][6] |

| Molecular Weight | 598.93 g/mol | [4][5] |

| Appearance | Clear to light-yellow transparent liquid | [7] |

| Density | 0.929 g/cm³ | [4][6] |

| Boiling Point | 651.4 °C at 760 mmHg | [4][6] |

| Flash Point | 347.7 °C | [4][6] |

| pKa (Predicted) | 1.49 ± 0.50 | [4] |

| LogP (Predicted) | 13.195 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis of this compound

The synthesis of DOHP can be achieved through several methods, with direct esterification being a common approach. This involves the reaction of a phosphorus source with oleyl alcohol.

Direct Esterification Method

A primary method for synthesizing DOHP is the direct esterification of oleyl alcohol with a phosphorylating agent like orthophosphoric acid or phosphorus oxychloride.[1][7]

-

Reaction with Orthophosphoric Acid: This method involves the direct reaction between orthophosphoric acid and oleyl alcohol. The reaction is a condensation process where water is eliminated. To drive the reaction to completion, a water-entraining agent such as toluene or xylene can be used for azeotropic distillation to remove the water byproduct.[1]

-

Reaction with Phosphorus Oxychloride: A versatile method involves the use of phosphorus oxychloride (POCl₃). In this two-step process, oleyl alcohol is first reacted with POCl₃, typically in the presence of a base like triethylamine or pyridine, to form the intermediate dioleyl phosphoryl chloride. The base neutralizes the hydrochloric acid (HCl) byproduct. The reaction is usually carried out in an inert solvent. Subsequent hydrolysis of the dioleyl phosphoryl chloride yields this compound.[1]

Figure 1: Synthetic pathway for this compound via the phosphorus oxychloride method.

Role in Drug Delivery Systems: Liposome Formulation

DOHP is a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes. Its amphiphilic structure allows it to be readily incorporated into the lipid bilayer, and its unsaturated oleyl chains contribute to membrane fluidity.[1]

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes containing DOHP or its analogs. The following is a general protocol that can be adapted for specific applications.

Materials:

-

This compound (DOHP)

-

Other lipids (e.g., 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), Cholesterol)[8]

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

Organic solvent (e.g., chloroform, methanol)[9]

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[9]

Procedure:

-

Lipid Film Formation:

-

Dissolve DOHP and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.[9]

-

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[10]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[9]

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[1]

-

-

Hydration:

-

Size Reduction (Extrusion):

Figure 2: General experimental workflow for the preparation of DOHP-containing liposomes.

Characterization of DOHP-Containing Liposomes

Proper characterization of the formulated liposomes is essential to ensure their quality and performance. Key parameters to evaluate are summarized in Table 2.

| Parameter | Method | Typical Values/Observations | Reference |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50-200 nm for drug delivery applications. PDI < 0.2 indicates a homogenous population. | [8] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Can be positive, negative, or neutral depending on the lipid composition. A high absolute value (> ±30 mV) suggests good colloidal stability. | [5] |

| Encapsulation Efficiency (%EE) | Separation of free drug (e.g., dialysis, size exclusion chromatography) followed by quantification of encapsulated drug (e.g., HPLC, UV-Vis spectroscopy). | Varies depending on the drug and loading method. Can be optimized by adjusting formulation parameters. | [8] |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles. | [6] |

Mechanism of Action: Fusogenic Properties and Endosomal Escape

A major hurdle in drug delivery is the efficient release of the therapeutic agent from the endosome into the cytoplasm after cellular uptake. DOHP, similar to its analog dioleoylphosphatidylethnolamine (DOPE), is considered a fusogenic lipid that can facilitate this process.[2][3]

The proposed mechanism involves a pH-dependent conformational change of the lipid. In the acidic environment of the endosome, the phosphate head group of DOHP may become protonated, altering its charge and potentially its shape. This change is hypothesized to destabilize the lipid bilayer of the liposome and promote its fusion with the endosomal membrane. This fusion event creates a pore through which the encapsulated cargo can be released into the cytoplasm, thereby avoiding degradation in the lysosome.[11]

Figure 3: Proposed mechanism of DOHP-mediated endosomal escape.

Influence on Cellular Signaling Pathways

While DOHP itself is not known to directly interact with specific signaling receptors, its role as a delivery vehicle can indirectly influence cellular signaling pathways. By delivering therapeutic agents such as small molecules, proteins, or nucleic acids to the cytoplasm, DOHP-containing liposomes can enable these agents to modulate their respective intracellular targets. For instance, the delivery of a small molecule inhibitor could block a specific kinase in a signaling cascade, or the delivery of a plasmid DNA could lead to the expression of a protein that activates a particular pathway.

The diagram below illustrates a hypothetical scenario where a therapeutic agent delivered by a DOHP-liposome modulates the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Figure 4: Hypothetical modulation of the NF-κB pathway by a therapeutic agent delivered via DOHP-liposomes.

Conclusion

This compound is a versatile synthetic phospholipid analog with significant potential in the field of drug delivery. Its physicochemical properties, particularly its amphiphilicity and the presence of unsaturated lipid tails, make it an excellent component for creating fluid and fusogenic liposomal formulations. While direct quantitative data and specific signaling interactions are still areas for further research, the principles and protocols established for similar lipids like DOPE provide a strong foundation for the application of DOHP. The ability of DOHP to potentially facilitate endosomal escape and deliver therapeutic cargo to the cytoplasm positions it as a valuable tool for developing next-generation nanomedicines. This guide provides a foundational understanding and practical methodologies for researchers to explore and utilize DOHP in their drug development endeavors.

References

- 1. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2016149625A1 - Systems and methods for continuous manufacturing of liposomal drug formulations - Google Patents [patents.google.com]

- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound | 14450-07-8 | Benchchem [benchchem.com]

- 8. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance of Dioleyl Hydrogen Phosphate

Introduction

Dioleyl hydrogen phosphate is an anionic, dialkyl phosphate ester surfactant recognized for its versatile applications in pharmaceuticals, cosmetics, and material science.[1] Its structure, featuring a polar hydrophilic phosphate head group and two nonpolar lipophilic oleyl tails, imparts an amphiphilic character that is crucial for its function as an emulsifier, stabilizer, and delivery agent.[1][2] A key parameter governing the performance of surfactants is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[3][4] This guide provides a comprehensive overview of the HLB of this compound, including theoretical calculations, detailed experimental protocols for its determination, and its significance in various applications, particularly in drug delivery systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior as a surfactant and its formulation into various systems.

| Property | Value | Reference |

| Molecular Formula | C36H71O4P | [1] |

| Molecular Weight | 598.92 g/mol | [1] |

| Appearance | Varies; can be a liquid or paste | [2] |

| pKa | 1.49 ± 0.50 (Predicted) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

| Primary Function | Emulsifier, Surfactant, Buffering Agent | [1][2] |

Understanding and Determining the HLB of this compound

The HLB value is a critical parameter for formulators, as it indicates the surfactant's potential applications, such as whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier.[3] Surfactants with low HLB values (typically 3-6) are more lipophilic and favor the formation of W/O emulsions, while those with high HLB values (8-18) are more hydrophilic and are suitable for O/W emulsions.[4]

Theoretical Calculation of HLB

Two primary methods are used for the theoretical calculation of HLB values: Griffin's method and Davies' method.

-

Griffin's Method: This method is primarily designed for non-ionic surfactants and is based on the molecular weight of the hydrophilic portion of the molecule.[4][6] The formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[6] Given that this compound is an anionic surfactant, Griffin's method is not directly applicable.

-

Davies' Method: This method is more versatile and can be applied to ionic surfactants by assigning group numbers to the various functional groups within the molecule.[4][6] The formula is: HLB = 7 + Σ(hydrophilic group numbers) - n(lipophilic group number) Where n is the number of lipophilic groups. A precise HLB calculation for this compound using this method is challenging due to the lack of a universally agreed-upon group number for the phosphate head group in its specific chemical environment. However, an estimation can be made. The phosphate group is strongly hydrophilic, while the two oleyl chains are strongly lipophilic. This structural balance suggests a relatively low HLB value, making it suitable for W/O emulsions or as a co-emulsifier in O/W systems.

Experimental Determination of HLB

Given the limitations of theoretical calculations for anionic surfactants, experimental methods are often more reliable for determining the practical HLB value of this compound.

This method determines the "required HLB" (rHLB) of an oil phase, which is the HLB value of the emulsifier system that provides the most stable emulsion. By using the surfactant to emulsify an oil with a known rHLB, or by creating a series of emulsions of a specific oil with blends of the unknown surfactant and a known surfactant, the HLB of the unknown can be determined.[7][8]

Experimental Protocol: Emulsion Stability Method

Objective: To determine the required HLB of an oil phase using a blend of two surfactants with known HLB values. This principle can be adapted to determine the HLB of an unknown surfactant like this compound.

Materials:

-

Oil phase to be emulsified

-

Aqueous phase (e.g., deionized water)

-

Two non-ionic surfactants of the same chemical class with known HLB values (e.g., a high-HLB surfactant like Tween 80, HLB = 15.0, and a low-HLB surfactant like Span 80, HLB = 4.3)

-

Glass beakers or vials

-

Homogenizer or high-shear mixer

-